molecular formula C21H11Cl5N2 B10911064 1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10911064
M. Wt: 468.6 g/mol
InChI Key: UTCFFYKYWXPKQZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with chlorophenyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of appropriate chlorophenyl hydrazines with diketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction may yield chlorophenyl alcohols .

Scientific Research Applications

1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H11Cl5N2

Molecular Weight

468.6 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H11Cl5N2/c22-14-7-5-12(9-17(14)25)19-11-21(13-6-8-15(23)18(26)10-13)28(27-19)20-4-2-1-3-16(20)24/h1-11H

InChI Key

UTCFFYKYWXPKQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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